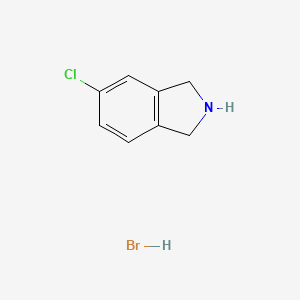
2-Methyloxetan-3-ol,trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloxetan-3-ol,trans- is a cyclic ether with a four-membered ring structure It is a derivative of oxetane, characterized by the presence of a hydroxyl group and a methyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloxetan-3-ol,trans- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the intramolecular etherification of suitable alcohols can lead to the formation of the oxetane ring . Another method includes the epoxide ring opening followed by ring closure . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-Methyloxetan-3-ol,trans- often involves large-scale synthesis using optimized reaction conditions. This may include the use of high-pressure reactors and continuous flow systems to enhance yield and efficiency. The choice of catalysts and solvents is crucial to minimize side reactions and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyloxetan-3-ol,trans- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Methyloxetan-3-ol,trans- can yield formaldehyde and propene, while reduction can produce different alcohol derivatives .
Scientific Research Applications
2-Methyloxetan-3-ol,trans- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyloxetan-3-ol,trans- involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the methyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-ol: Similar to 2-Methyloxetan-3-ol,trans-, but without the methyl group.
2,2-Dimethyloxetan: Contains two methyl groups, leading to different reactivity and stability.
3-Methyloxetan-2-one: A ketone derivative with distinct chemical properties.
Uniqueness
2-Methyloxetan-3-ol,trans- is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other oxetane derivatives.
Properties
Molecular Formula |
C4H8O2 |
|---|---|
Molecular Weight |
88.11 g/mol |
IUPAC Name |
(2R,3S)-2-methyloxetan-3-ol |
InChI |
InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3/t3-,4+/m1/s1 |
InChI Key |
KHCRYZBFFWBCMJ-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CO1)O |
Canonical SMILES |
CC1C(CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



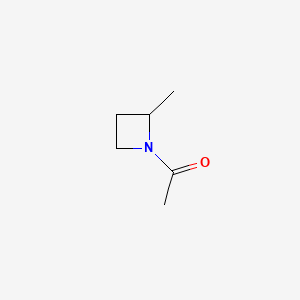
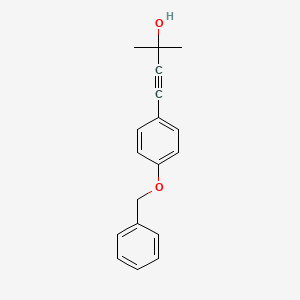


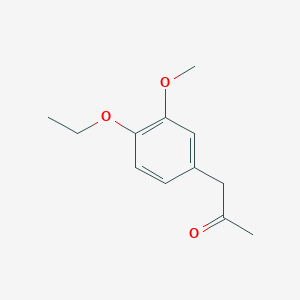
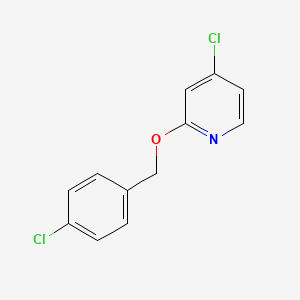


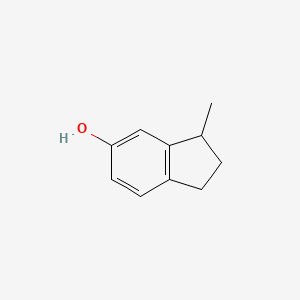
![1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11925035.png)


